Cas no 578762-44-4 (N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide)

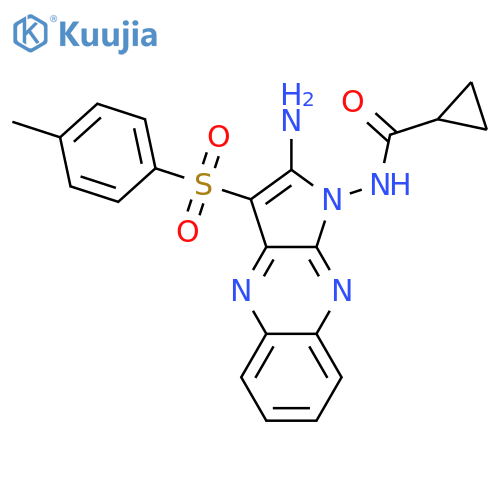

578762-44-4 structure

商品名:N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide

CAS番号:578762-44-4

MF:C21H19N5O3S

メガワット:421.472262620926

CID:5436616

N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

-

- N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide

- Cyclopropanecarboxamide, N-[2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-

- N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide

-

- インチ: 1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27)

- InChIKey: JKXROJBYNHLCPM-UHFFFAOYSA-N

- ほほえんだ: C1(C(NN2C3C(C(S(C4=CC=C(C)C=C4)(=O)=O)=C2N)=NC2C(N=3)=CC=CC=2)=O)CC1

N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-5845-4mg |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-5μmol |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-3mg |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-2μmol |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-2mg |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-1mg |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-5845-5mg |

N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |

578762-44-4 | 90%+ | 5mg |

$69.0 | 2023-04-27 |

N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

578762-44-4 (N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2279938-29-1(Alkyne-SS-COOH)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬